1-(cyclobutylcarbonyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step reactions, typically starting from basic piperidine structures and introducing different functional groups. For example, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate demonstrates the complexity of creating substituted piperidines, incorporating carbonyl and hydroxyl groups (Khan et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives reveals the influence of substituents on the overall conformation and molecular packing. For example, hydroxy derivatives of hydropyridine exhibit considerable conformational flexibility due to intramolecular and intermolecular hydrogen bonds, which influence their crystal packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. The synthesis of functionalized 4H-Pyrano[3,2-c]pyridines demonstrates the reactivity of piperidine-based compounds in forming fused heterocyclic systems (Mekheimer et al., 1997).
properties
IUPAC Name |
1-(cyclobutanecarbonyl)-N-(2-hydroxy-2-pyridin-2-ylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-16(15-6-1-2-9-19-15)12-20-17(23)13-7-10-21(11-8-13)18(24)14-4-3-5-14/h1-2,6,9,13-14,16,22H,3-5,7-8,10-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVCCCVLAMXNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)NCC(C3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylcarbonyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide |
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